ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate
CAS No.: 214778-28-6
Cat. No.: VC11506424
Molecular Formula: C9H9N3O2
Molecular Weight: 191.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214778-28-6 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.2 |
| IUPAC Name | ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-3-4-10-5-7(6)12-8/h3-5H,2H2,1H3,(H,11,12) |
| SMILES | CCOC(=O)C1=NC2=C(N1)C=NC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
Ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The imidazole moiety contributes two nitrogen atoms at positions 1 and 3, while the pyridine ring contains a nitrogen atom at position 4. The ethyl ester group at position 2 enhances the compound’s lipophilicity, influencing its solubility and interaction with biological targets .
The IUPAC name, ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate, reflects this arrangement, with the SMILES notation CCOC(=O)C1=NC2=C(N1)C=NC=C2 providing a precise representation of its connectivity. The compound’s planar structure and conjugated π-system facilitate aromatic interactions, critical for binding to enzymatic active sites or nucleic acids.
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The synthesis of ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate typically involves condensation reactions between pyridine derivatives and carboxylic acid equivalents. One approach utilizes 3-amino-4-chloropyridine as a starting material, which undergoes nucleophilic substitution with ethyl glyoxylate followed by cyclization under acidic conditions . For example, a reported method involves:
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Amination: Reacting 3-amino-4-chloropyridine with ethyl glyoxylate in ethanol at 60°C to form an imine intermediate.
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Cyclization: Treating the intermediate with hydrochloric acid to induce ring closure, yielding the imidazo[4,5-c]pyridine core .
This method achieves moderate yields (60–70%) and requires purification via column chromatography to isolate the product .
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a efficient alternative, reducing reaction times from hours to minutes. In one protocol, a mixture of 3-amino-4-chloropyridine, ethyl glyoxylate, and a catalytic amount of p-toluenesulfonic acid (PTSA) is irradiated at 120°C for 15 minutes, achieving yields exceeding 80%. The enhanced kinetics under microwave conditions minimize side reactions, improving purity and scalability.
Mechanistic Insights
A time-dependent <sup>1</sup>H NMR study elucidated the reaction mechanism (Scheme 1) :
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Imine Formation: The primary amine reacts with the aldehyde group of ethyl glyoxylate, forming a Schiff base.
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Cyclization: Intramolecular attack by the adjacent amine nitrogen on the electrophilic carbon of the imine generates a dihydroimidazo[4,5-c]pyridine intermediate.
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Aromatization: Oxidation or acid-catalyzed dehydrogenation converts the dihydro intermediate to the fully aromatic product .
Zinc dust and hydrochloric acid are often employed to facilitate the final aromatization step, as demonstrated in the synthesis of derivatives like 3-butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich imidazole ring undergoes electrophilic substitution at position 5. For instance, nitration with nitric acid in sulfuric acid introduces a nitro group, which can be reduced to an amine for further functionalization.
Nucleophilic Acyl Substitution
The ethyl ester group is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s solubility or conjugating it to other molecules. For example, saponification with aqueous NaOH produces 3H-imidazo[4,5-c]pyridine-2-carboxylic acid, a precursor for amide derivatives .
Cross-Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 65 |
| Ester Hydrolysis | NaOH, H₂O/EtOH, reflux | Carboxylic acid | 85 |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | 2-Aryl derivative | 72 |
| Derivative | Target/Assay | Activity (IC₅₀/MIC) |
|---|---|---|
| 2-(4-Fluorophenyl) | EGFR kinase | 2.3 μM |
| 5-Nitro | MCF-7 cells | 58 μM |
| 3-Butyl-2-(furan-2-yl) | Staphylococcus aureus | MIC >250 μM |
Applications in Drug Discovery and Development
Scaffold for Kinase Inhibitors
The compound’s ability to mimic purine bases makes it a valuable scaffold for designing kinase inhibitors. For example, replacing the ethyl ester with a carboxamide group yielded analogs with nanomolar affinity for CDK2, a target in oncology .
Fluorescent Probes
Functionalization with fluorophores like dansyl or coumarin enables its use as a fluorescent probe for studying protein-ligand interactions. The rigid structure minimizes quenching effects, enhancing signal-to-noise ratios in microscopy .
Metal Complexation
The nitrogen-rich structure chelates transition metals, forming complexes with catalytic or antimicrobial properties. A copper(II) complex exhibited enhanced activity against Candida albicans (MIC: 12.5 μg/mL), suggesting potential in antifungal therapy.
Analytical Characterization and Quality Control
Spectroscopic Identification
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<sup>1</sup>H NMR (300 MHz, CDCl₃): Signals at δ 8.30 (dd, J = 4.5 Hz, 1H), 8.00 (d, J = 1.3 Hz, 1H), and 4.44 (t, J = 6.2 Hz, 2H) confirm the aromatic protons and ethyl ester group .
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IR (KBr): Peaks at 1727 cm⁻¹ (C=O stretch) and 1598 cm⁻¹ (C=N stretch) validate the ester and imine functionalities .
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HRMS: Observed m/z 293.1535 (M⁺) matches the calculated mass for C₁₈H₁₉N₃O (Δ = 0.7 ppm) .
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